molecular formula C16H11BrF3N5OS B12142289 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide

Cat. No.: B12142289
M. Wt: 458.3 g/mol
InChI Key: AWYGEEYMHSZBQD-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate halogenated aromatic compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Thioether Formation: The thiol group is introduced by reacting the triazole derivative with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amino group with a bromo-difluoro aromatic acetic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the fluorine or bromine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives and other reduced products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the fluorinated aromatic groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
  • 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and bromine atoms, along with the triazole ring, enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C16H11BrF3N5OS

Molecular Weight

458.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C16H11BrF3N5OS/c17-10-5-8(18)6-12(20)14(10)22-13(26)7-27-16-24-23-15(25(16)21)9-3-1-2-4-11(9)19/h1-6H,7,21H2,(H,22,26)

InChI Key

AWYGEEYMHSZBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F)F

Origin of Product

United States

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